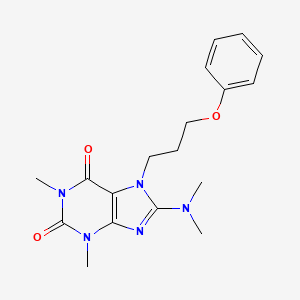
8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that falls under the purine derivatives category. It is known for its complex chemical structure and its application in various scientific research fields. This compound has unique properties due to its specific molecular composition, making it a subject of interest in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize 8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, one typically starts with a purine base structure. The synthesis involves multiple steps including alkylation, acylation, and substitution reactions. Precursors such as 1,3-dimethylxanthine can be used, which undergoes alkylation with 3-phenoxypropyl bromide under basic conditions to introduce the phenoxypropyl group. Subsequently, the dimethylamino group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale production of this compound requires precise control of reaction conditions to ensure high yield and purity. Catalysts and solvents play critical roles, and the reactions are typically conducted under an inert atmosphere to prevent oxidation. Purification methods, including crystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the dimethylamino group.
Reduction: : Reduction reactions can target the purine ring system, altering its structure and properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, with the phenoxypropyl group providing a site for further modification.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Alkyl halides for nucleophilic substitution, electrophiles for electrophilic substitution
Major Products Formed
The products of these reactions depend on the specific reaction conditions and reagents used. Typically, they include modified purine structures with altered functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research due to its structural complexity and functional versatility.
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology
Explored for its potential role in modulating biological pathways.
Studied for its interactions with nucleic acids and proteins.
Medicine
Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Used in drug design and development for its structural similarity to biologically active purines.
Industry
Employed in the development of specialty chemicals.
Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound's mechanism of action is primarily through its interactions with molecular targets such as enzymes and receptors. It can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The pathways involved often include those related to cell signaling and metabolism.
Comparación Con Compuestos Similares
Unique Properties
Compared to other purine derivatives, 8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has unique substituents that confer distinct chemical and biological properties. The presence of the dimethylamino and phenoxypropyl groups makes it particularly versatile.
Similar Compounds
1,3-dimethylxanthine (Theophylline)
7-(2-phenylethyl)-1,3-dimethylxanthine
8-bromo-1,3-dimethyl-7-(2-chloroethyl)xanthine
These compounds share the purine base structure but differ in their substituents, leading to varied applications and effects.
Propiedades
IUPAC Name |
8-(dimethylamino)-1,3-dimethyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-20(2)17-19-15-14(16(24)22(4)18(25)21(15)3)23(17)11-8-12-26-13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHIKNISGGTCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6574927.png)
![4,6-dimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6574940.png)
![2-[4-(propan-2-yl)phenoxy]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6574943.png)
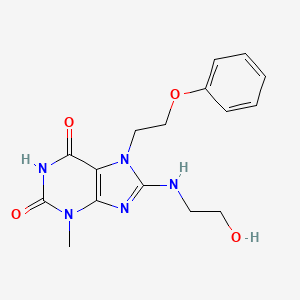
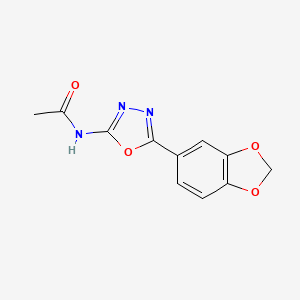
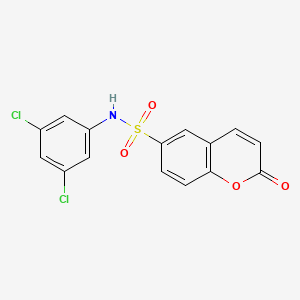
![1-ethyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6574955.png)
![7-(furan-2-yl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B6574966.png)
![N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide](/img/structure/B6574976.png)
![2,5-dichloro-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide](/img/structure/B6574989.png)
![3-fluoro-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}benzohydrazide](/img/structure/B6574990.png)
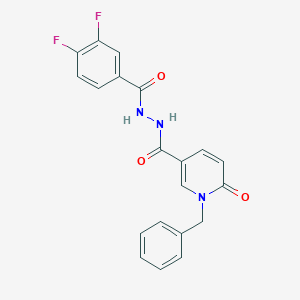
![N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3-(trifluoromethyl)benzohydrazide](/img/structure/B6575001.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575019.png)
